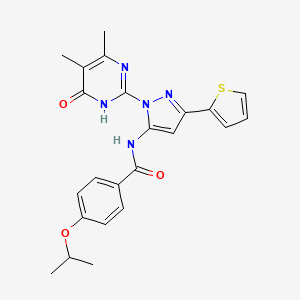

3-(benzylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and reaction conditions .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis

This involves studying the compound’s reactivity, including its reactions with other compounds and its role as a reactant or product in chemical reactions .Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .Scientific Research Applications

Electronic and Magnetic Applications

The study by Edder et al. (2000) delves into the unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. The research presents the synthesis of a complex ligand incorporating sulfonamide and sulfonate groups, demonstrating its interaction with various metal ions. This work underscores the potential of sulfonamide derivatives in creating materials with tunable electronic and magnetic properties, specifically through the manipulation of sigma and pi bonding and the exploration of spin-crossover processes (Edder et al., 2000).

Green Chemistry and Synthesis

Gilbile et al. (2017) describe a green chemistry approach to synthesizing 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, highlighting the environmental benefits of modified synthetic pathways. Although the target compound differs slightly from 3-(benzylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone, the principles of using less hazardous chemicals and producing fewer byproducts are relevant to the broader context of sustainable chemical synthesis. This approach emphasizes the importance of environmentally friendly methods in creating compounds with sulfonamide and sulfonyl groups (Gilbile et al., 2017).

Catalysis and Organic Synthesis

Research by Moosavi-Zare et al. (2013) introduces an ionic liquid, namely sulfonic acid functionalized pyridinium chloride, used as an efficient and reusable catalyst for synthesizing a range of organic compounds. While the specific chemical 3-(benzylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone is not mentioned, the study illustrates the utility of sulfonamide-based catalysts in facilitating various chemical reactions, including multi-component condensations, under solvent-free conditions. This exemplifies the role of sulfonamide derivatives in enhancing the efficiency and sustainability of chemical syntheses (Moosavi-Zare et al., 2013).

Material Science and Polymer Chemistry

Liu et al. (2013) explore the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These materials, derived from diamines including pyridine units, showcase high thermal stability, good solubility in organic solvents, and unique electrical properties. Such research underscores the potential of pyridinone derivatives in developing advanced materials with specific electrical and mechanical characteristics, suitable for a variety of applications in material science and engineering (Liu et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

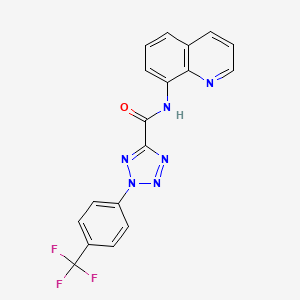

IUPAC Name |

3-benzylsulfonyl-4,6-dimethyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-10-8-11(2)15-14(16)13(10)19(17,18)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCSDSCOEVVWPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)S(=O)(=O)CC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-(2-methoxy-2-methylpropyl)-4-methylpiperidin-4-yl]acetamide](/img/structure/B2690514.png)

![8-{3-[(3-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2690515.png)

![Ethyl 2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2690516.png)

![N-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2690519.png)

![ethyl 3-cyano-2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2690523.png)

![6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2690524.png)

![3-(2-methoxyphenyl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2690529.png)

![5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2690533.png)

![6-[4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2690534.png)